

Application Notes and Protocols for HPLC Analysis of Pseudolaroside B

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Compound of Interest			
Compound Name:	Pseudolaroside B		
Cat. No.:	B15596370	Get Quote	

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Introduction

Pseudolaroside B, a naturally occurring glycoside found in the root bark of Pseudolarix amabilis (golden larch), has garnered interest for its potential therapeutic properties. Accurate and reliable quantification of Pseudolaroside B is crucial for quality control of raw materials, standardization of extracts, and various stages of drug development. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of Pseudolaroside B, based on established methodologies for structurally related compounds isolated from Pseudolarix species. The method described herein is adapted from a validated approach for the simultaneous determination of major diterpenoids in Pseudolarix kaempferi, including pseudolaric acid B O-beta-D-glucopyranoside, a compound closely related or identical to Pseudolaroside B.

Chemical Structure

Pseudolaroside B

Molecular Formula: C14H18O9

Molecular Weight: 330.29 g/mol



• IUPAC Name: 3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid[1]

Experimental Protocols

Instrumentation and Materials

- High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
- Analytical column: Inertsil ODS-3 C18 column (or equivalent), particle size 5 μm, 4.6 mm x
 250 mm.
- Solvents: HPLC grade methanol and acetonitrile, and analytical grade acetic acid.
- High-purity water (e.g., Milli-Q).
- Syringe filters (0.45 μm).
- Analytical balance.
- · Volumetric flasks and pipettes.
- Ultrasonic bath.
- Pseudolaroside B reference standard (purity ≥ 98%).

Preparation of Solutions

- 2.1. Mobile Phase Preparation
- Mobile Phase A: 0.5% aqueous acetic acid (v/v). To prepare, add 5 mL of glacial acetic acid to a 1 L volumetric flask and bring to volume with high-purity water.
- Mobile Phase B: Methanol.
- Filter both mobile phases through a 0.45 μ m membrane filter and degas using an ultrasonic bath for 15-20 minutes before use.



2.2. Standard Solution Preparation

- Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of Pseudolaroside B
 reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to
 volume with methanol. Sonicate if necessary to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 μg/mL).
- 2.3. Sample Preparation (from Pseudolarix amabilis root bark)
- Grind the dried root bark of Pseudolarix amabilis into a fine powder (e.g., 40-60 mesh).
- Accurately weigh approximately 1.0 g of the powdered sample into a centrifuge tube.
- Add 25 mL of methanol and vortex to mix.
- Extract using ultrasonication for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- The sample is now ready for injection.

HPLC Analysis Method

The following table summarizes the optimized chromatographic conditions for the analysis of **Pseudolaroside B**.

Table 1: HPLC Instrument Conditions



Parameter	Condition
Column	Inertsil ODS-3 C18, 5 μm, 4.6 x 250 mm
Mobile Phase	A: 0.5% aqueous acetic acid (v/v)B: Methanol
Gradient Elution	See Table 2
Flow Rate	0.6 mL/min[2]
Injection Volume	10 μL
Column Temperature	Ambient (e.g., 25 °C)
Detection Wavelength	262 nm[2]

Table 2: Mobile Phase Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0	70	30
10	50	50
25	30	70
35	0	100
40	0	100

Method Validation Summary

The analytical method was validated for linearity, precision, accuracy, and sensitivity. The following tables summarize the performance characteristics based on the analysis of pseudolaric acid B O-beta-D-glucopyranoside.[2]

Table 3: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)



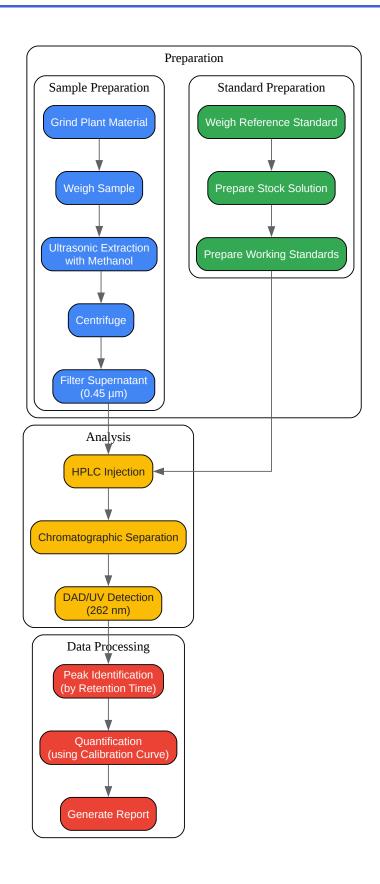
Compound	Linear Range (µg/mL)	Regression Equation	Correlation Coefficient (r²)	LOD (μg/mL)	LOQ (μg/mL)
Pseudolaric acid B O- beta-D- glucopyranosi de	1.0 - 100	y = 24531x + 15.87	> 0.9999	0.1	0.3

Table 4: Precision and Accuracy (Recovery)

Compound	Intra-day Precision (RSD, %)	Inter-day Precision (RSD, %)	Recovery (%)
Pseudolaric acid B Obeta-D-	< 1.5	< 3.0	94.3 - 106.1
glucopyranoside			

Visualizations Experimental Workflow





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Caption: Workflow for the HPLC analysis of **Pseudolaroside B**.



Conclusion

The described HPLC method is demonstrated to be simple, accurate, and reliable for the quantitative analysis of **Pseudolaroside B** in Pseudolarix amabilis extracts. The method's validation parameters, including good linearity, precision, and accuracy, make it suitable for routine quality control and research applications. This protocol provides a solid foundation for researchers and drug development professionals working with **Pseudolaroside B** and related compounds.

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References

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